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This guide provides a comprehensive overview of the kinase selectivity profile of APcK110, a
potent inhibitor of the KIT tyrosine kinase. While a complete quantitative dataset from its initial
broad-panel screening is not publicly available, this document summarizes the known targets,
offers a comparison with other well-known kinase inhibitors, and provides detailed experimental
methodologies for kinase selectivity profiling.

Qualitative Selectivity Profile of APcK110

APcK110 was initially identified as a potent inhibitor of both wild-type and mutated forms of the
KIT receptor tyrosine kinase. A primary high-throughput screening of APcK110 was conducted
by Ambit Biosciences (now Eurofins Discovery) against a panel of 240 human kinases at a
concentration of 10 ymol/L.

Based on published research, in addition to its potent inhibition of KIT and its clinically relevant
D816V mutant, APcK110 demonstrated activity against a small number of other kinases.

Known Off-Target Kinases:
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e TGFBR2

e MEK2

e p38 gamma

e RET

« MEK4

e MAP4K5

e MAP4K4

e Aurora kinase B
e PKC alpha

This profile suggests that APcK110 is a relatively selective inhibitor, with its primary activity
centered on KIT.

Comparison with Other Kinase Inhibitors

APcK110 has been shown to be a more potent inhibitor of the proliferation of OCI/AML3 acute
myeloid leukemia cells than the established kinase inhibitors imatinib and dasatinib.[1] Imatinib
and dasatinib are known for their activity against BCR-ABL, PDGFR, and KIT kinases, with
dasatinib also inhibiting SRC family kinases.[1] The stronger anti-proliferative effect of
APcK110 in this cell line suggests a distinct and potent inhibitory profile.

Experimental Protocols

The selectivity of APcK110 was determined using a high-throughput competition binding assay,
commercially known as KINOMEscan™. This technology is now provided by Eurofins
Discovery.

KINOMEscan™ Competition Binding Assay Protocol
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This assay quantifies the binding of a test compound to a panel of kinases by measuring its
ability to compete with an immobilized, active-site directed ligand.

Principle: The assay relies on a competition between the test compound and an immobilized
ligand for binding to the kinase active site. The amount of kinase bound to the immobilized
ligand is quantified using quantitative PCR (QPCR) for a DNA tag that is fused to the kinase. A
lower amount of bound kinase indicates stronger competition from the test compound.

Materials:

Kinases: Human kinases expressed as fusions with a T7 bacteriophage DNA tag.

Immobilized Ligand: A proprietary, high-affinity ligand immobilized on a solid support (e.g.,
beads).

Test Compound: APcK110 or other inhibitors dissolved in DMSO.

Assay Plates: Multi-well plates suitable for high-throughput screening.

Buffers and Reagents: Binding buffers, wash buffers, and qPCR reagents.

Procedure:

Preparation: The test compound is serially diluted to the desired concentrations.

e Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound
are combined in the wells of the assay plate. The mixture is incubated to allow the binding
reaction to reach equilibrium.

» Washing: The solid support with the bound kinase is washed to remove any unbound kinase
and test compound.

o Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is
quantified using qPCR.

o Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the
test compound is compared to a DMSO control (no test compound). The results are typically
expressed as "percentage of control,” where a lower percentage indicates stronger binding
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of the test compound to the kinase. For more detailed characterization, dissociation
constants (Kd) can be determined by running the assay with a range of test compound
concentrations.

Visualizations
Signaling Pathway of KIT

The following diagram illustrates the signaling pathway downstream of the KIT receptor
tyrosine kinase, a primary target of APcK110. Activation of KIT by its ligand, stem cell factor
(SCF), leads to the activation of multiple downstream pathways that regulate cell proliferation,
survival, and differentiation. APcK110 inhibits the initial phosphorylation of KIT, thereby
blocking these downstream signals.
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Caption: KIT Receptor Signaling Pathway and Inhibition by APcK110.

Experimental Workflow for KINOMEscan™

The diagram below outlines the key steps of the KINOMEscan™ competition binding assay
used for determining the selectivity profile of kinase inhibitors like APcK110.

KINOMEscan™ Experimental Workflow
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Caption: KINOMEscan™ Competition Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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